S32826 (4-(Tetradecanoylamino)benzylphosphonic acid) is a synthetic compound developed as a potent and selective inhibitor of Autotaxin (ATX). [] ATX is an extracellular enzyme, also known as lysophospholipase D, that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [] LPA is a bioactive lipid mediator implicated in various physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. [, ]
S32826 has been widely used as a pharmacological tool to investigate the role of ATX and LPA signaling in various biological systems and disease models. [] Its high potency and selectivity for ATX make it a valuable tool for dissecting the complex roles of LPA signaling in different cellular contexts. []
S32826 consists of a phosphonic acid group attached to a benzene ring via a methylene linker. The benzene ring is further substituted with a tetradecanamido group at the para position. This specific arrangement of functional groups is crucial for its interaction with the active site of ATX and its inhibitory activity. []
S32826 acts as a competitive inhibitor of ATX, binding to the enzyme's active site and preventing the binding and hydrolysis of its substrate, LPC. [] By inhibiting ATX activity, S32826 effectively reduces the production of LPA, thus interfering with LPA-mediated signaling pathways. [, ] This inhibition leads to downstream effects on various cellular processes, including cell proliferation, migration, and survival.
S32826 is a lipophilic compound, meaning it has a high affinity for fats and lipids. This property influences its cellular uptake and distribution. [] It is soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. [] While its exact physical and chemical properties are not extensively described in the provided abstracts, its lipophilicity has been identified as a limiting factor for in vivo applications, necessitating further development of strategies to improve its delivery and bioavailability. []
Cancer Research: S32826 has been used to investigate the role of ATX-LPA signaling in cancer cell proliferation, migration, and invasion. Studies have shown that S32826 can inhibit the migration of ovarian cancer cells overexpressing ATX [] and affect cellular functions in liver epithelial cells treated with chemical carcinogens. [] Furthermore, research suggests a role for the ATX/LPA axis in regulating key processes in pancreatic cancer cells, including cell proliferation, apoptosis, and motility. []
Ocular Disease: Studies have investigated the potential of targeting the ATX-LPA axis for lowering intraocular pressure in glaucoma. Topical application of S32826 significantly reduced intraocular pressure in rabbits, suggesting its potential as a novel therapeutic target for glaucoma treatment. []
Other Applications: Research has also explored the role of LPA signaling in endothelial cells treated with anticancer drugs using S32826 as a tool. [, ] Additionally, studies have used S32826 to understand the regulation of cellular functions in response to chemical liver carcinogens. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: